molecular formula C7H5ClF3NO B2697564 (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol CAS No. 1564493-51-1

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B2697564
CAS No.: 1564493-51-1
M. Wt: 211.57
InChI Key: DBRZAPYZGMHNLR-UHFFFAOYSA-N
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Description

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H5ClF3NO It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 3rd position, and a hydroxymethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol typically involves the chlorination of 3-(trifluoromethyl)pyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 3-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst to introduce the chloro group. The resulting 6-chloro-3-(trifluoromethyl)pyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy and duration of action .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol
  • (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol
  • (6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine)

Uniqueness

(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the specific positioning of the chloro, trifluoromethyl, and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[6-chloro-3-(trifluoromethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-2,13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRZAPYZGMHNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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